3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2Cl2F4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H3ClF4O2} + \text{SOCl2} \rightarrow \text{C8H2Cl2F4O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of corresponding alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its reactive nature.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
- 2-Chloro-3-(trifluoromethyl)benzoic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and fluorine substituents along with a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-4-2-1-3(8(12,13)14)5(6(4)11)7(10)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJXSXDJDIRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378711 | |
Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-04-6, 186517-45-3 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186517-45-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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